Product packaging for Ethyl 2-acetylpentanoate(Cat. No.:CAS No. 1540-28-9)

Ethyl 2-acetylpentanoate

Cat. No.: B075429
CAS No.: 1540-28-9
M. Wt: 172.22 g/mol
InChI Key: VHOACUZAQKMOEQ-UHFFFAOYSA-N
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Description

Ethyl 2-acetylpentanoate is a chemical ester of interest in various scientific research and development fields. Potential areas of application may include organic synthesis, where it can serve as a versatile building block or intermediate for the development of more complex molecules. Researchers might also explore its use in the flavor and fragrance industry due to the typical fruity and sweet aroma profiles associated with similar esters. In material science, it could be investigated as a potential solvent or plasticizer. Please consult the specific safety data sheets and analytical certificates for handling, storage, and technical data. For Research Use Only. Not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H16O3 B075429 Ethyl 2-acetylpentanoate CAS No. 1540-28-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-acetylpentanoate
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InChI

InChI=1S/C9H16O3/c1-4-6-8(7(3)10)9(11)12-5-2/h8H,4-6H2,1-3H3
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InChI Key

VHOACUZAQKMOEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)C)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C9H16O3
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DSSTOX Substance ID

DTXSID40870885
Record name Pentanoic acid, 2-acetyl-, ethyl ester
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Molecular Weight

172.22 g/mol
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CAS No.

1540-28-9
Record name Pentanoic acid, 2-acetyl-, ethyl ester
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Record name Pentanoic acid, 2-acetyl-, ethyl ester
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Record name Ethyl 2-acetylpentanoate
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Record name Pentanoic acid, 2-acetyl-, ethyl ester
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Record name Pentanoic acid, 2-acetyl-, ethyl ester
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Advanced Synthetic Methodologies for Ethyl 2 Acetylpentanoate

Alkylation Reactions of Ethyl Acetoacetate (B1235776) Derivatives

The synthesis of ethyl 2-acetylpentanoate, a substituted β-keto ester, is fundamentally achieved through the alkylation of ethyl acetoacetate. slideshare.net This process involves the deprotonation of the acidic α-hydrogen of ethyl acetoacetate to form a nucleophilic enolate, which then reacts with an alkyl halide. libretexts.org The classic acetoacetic ester synthesis allows for the conversion of an alkyl halide into a methyl ketone, but for producing a substituted β-keto ester like this compound, the final hydrolysis and decarboxylation steps are omitted. openstax.org

Enolate Alkylation Approaches and Optimization Studies

The direct alkylation of the enolate derived from ethyl acetoacetate is a primary route for synthesizing this compound. libretexts.orgyoutube.com This method's success hinges on carefully controlling reaction conditions to favor the desired C-alkylation over the competing O-alkylation and to maximize the yield of the mono-alkylated product. rsc.orgresearchgate.net

The choice of base is critical in the alkylation of ethyl acetoacetate, as it dictates the formation of the enolate and influences the regioselectivity of the subsequent alkylation. While sodium ethoxide in ethanol (B145695) is traditionally used, stronger, sterically hindered bases are often employed to ensure complete and rapid enolate formation. libretexts.orgopenochem.org

For the synthesis of this compound, a three-carbon chain is introduced to the α-carbon of ethyl acetoacetate via reaction with a propyl halide, such as 1-bromopropane (B46711). The use of potassium tert-butoxide (t-BuOK), a strong and sterically hindered base, in an aprotic solvent like tetrahydrofuran (B95107) (THF) is particularly effective. This combination promotes the formation of the desired C-alkylated product, this compound, by minimizing side reactions. A stronger base like potassium tert-butoxide may be necessary to deprotonate the monoalkylated ester if a second alkylation is desired. fiu.edu

The reaction proceeds by the deprotonation of ethyl acetoacetate at the α-carbon to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the electrophilic 1-bromopropane in an SN2 reaction to form the new carbon-carbon bond. libretexts.org

Table 1: Effect of Base on Ethyl Acetoacetate Alkylation

Base Solvent Typical Outcome
Sodium Ethoxide (NaOEt) Ethanol Traditional method, risk of transesterification and incomplete deprotonation.
Potassium tert-butoxide (t-BuOK) Tetrahydrofuran (THF) High yield of C-alkylation, minimizes O-alkylation due to steric hindrance.

This table provides a generalized comparison of common bases used in the alkylation of ethyl acetoacetate.

The solvent plays a crucial role in the alkylation of ambident nucleophiles like the enolate of ethyl acetoacetate. The solvent's polarity and its ability to solvate the counter-ion of the enolate can significantly influence the ratio of C- to O-alkylation products. acs.org

In polar protic solvents like ethanol, the cation is well-solvated, leaving the oxygen atom of the enolate more available for reaction, which can increase the amount of O-alkylation. Conversely, polar aprotic solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) solvate the metal cation effectively, leading to a more "free" or dissociated enolate anion. This increased dissociation favors C-alkylation, as the carbon atom is the site of higher electron density in the enolate. acs.orgacs.org Studies on related systems have shown that the C/O alkylation ratio is controlled by both thermodynamic and kinetic factors, with different alkyl halides favoring different products. researchgate.net

Phase-transfer catalysis (PTC) offers an alternative set of reaction conditions, allowing for the use of milder bases like potassium carbonate. sciencemadness.org This technique can make the reaction more efficient by facilitating the transfer of the enolate from a solid or aqueous phase to an organic phase where the alkyl halide is present. rsc.orgsciencemadness.org

Table 2: Influence of Solvent Type on Alkylation Regioselectivity

Solvent Type Example(s) General Effect on Enolate Predominant Product
Polar Aprotic THF, DMF Solvates cation, promotes "free" enolate C-Alkylation
Polar Protic Ethanol, Methanol Solvates both cation and enolate, can favor O-alkylation Mixture, potential for more O-Alkylation

This table summarizes the general effects of different solvent classes on the regioselectivity of enolate alkylation.

Stereoselective and Enantioselective Alkylation Strategies

Creating a specific stereoisomer of this compound requires more advanced synthetic methods that can control the three-dimensional arrangement of the atoms. This is achieved through asymmetric synthesis, which can involve the use of chiral auxiliaries or asymmetric catalysts.

One established method for asymmetric alkylation involves the temporary attachment of a chiral auxiliary to the substrate. wikipedia.org For β-keto esters, this can be achieved by using auxiliaries like chiral oxazolidinones, which are derived from readily available amino acids. harvard.eduuwindsor.ca The chiral auxiliary is covalently bonded to the acetoacetate framework, creating a chiral environment.

When the enolate of this modified substrate is formed and then alkylated, the steric bulk of the auxiliary directs the incoming alkyl group (e.g., the propyl group from 1-bromopropane) to attack from a specific face of the enolate. This results in the formation of one diastereomer in excess. After the alkylation step, the chiral auxiliary is cleaved from the product, yielding the enantiomerically enriched this compound. wikipedia.orguwindsor.ca A variety of chiral auxiliaries, including those based on camphorsultam or pseudoephedrine, have been developed for stereoselective alkylation reactions. wikipedia.orgdocumentsdelivered.com

Catalytic asymmetric synthesis represents a more efficient approach to enantioselective alkylation, as only a small amount of a chiral catalyst is needed to produce a large quantity of the chiral product. nih.gov While direct catalytic asymmetric alkylation of simple β-keto esters can be challenging, significant progress has been made in related transformations.

For instance, the synthesis of the related compound ethyl 2-methylpentanoate (B1260403) has been achieved with high enantioselectivity using iridium-based catalysts. chemicalbook.com Specifically, certain iridium complexes featuring chiral phosphoramidite (B1245037) ligands have been shown to be highly effective in the asymmetric allylic alkylation of α,β-unsaturated ketoesters. nih.gov These systems create a chiral pocket around the active site, forcing the reaction to proceed with a specific stereochemical outcome. While this example involves allylic alkylation, the principles of using chiral transition metal catalysts to control stereochemistry are broadly applicable. The development of catalysts for the direct, enantioselective alkylation of β-keto ester enolates with simple alkyl halides remains an active area of research. mdpi.comacs.org

Table 3: Comparison of Asymmetric Synthesis Strategies

Strategy Description Advantages Disadvantages
Chiral Auxiliary A chiral molecule is temporarily attached to the substrate to direct stereochemistry. High diastereoselectivity, reliable methods. harvard.edu Requires additional steps for attachment and removal of the auxiliary.

This table compares the two main strategies for achieving stereoselective alkylation.

Chemoenzymatic and Biocatalytic Synthesis Routes

Chemoenzymatic and biocatalytic approaches for the synthesis of this compound offer significant advantages over traditional chemical methods, particularly in terms of selectivity, milder reaction conditions, and improved sustainability. These methods leverage the catalytic power of enzymes and whole microbial cells to achieve specific chemical transformations.

Lipase-Mediated Esterification and Transesterification Processes

Lipases (Triacylglycerol ester hydrolases, EC 3.1.1.3) are highly versatile enzymes in organic synthesis. While their natural function is to hydrolyze triglycerides, they can catalyze esterification and transesterification reactions in non-aqueous environments. mdpi.comnih.gov This catalytic duality is exploited for the synthesis of esters like this compound. The general mechanism for lipase-catalyzed transesterification often follows a Ping-Pong Bi-Bi kinetic model, involving a two-step reaction. mdpi.com

To enhance their stability, reusability, and industrial applicability, lipases are frequently immobilized on various supports. Immobilization prevents enzyme aggregation, simplifies product purification, and allows for continuous process design. nih.govmdpi.com Common immobilization techniques include physical adsorption, entrapment, covalent binding, and cross-linking. mdpi.comzenodo.org

Physical Adsorption: This method relies on weak van der Waals forces between the enzyme and a support material like chitosan (B1678972) or hydrophobic resins. mdpi.comscielo.br It is a simple and low-cost method that generally causes minimal changes to the enzyme's conformation. mdpi.com

Entrapment: The enzyme is encapsulated within a porous matrix, such as calcium alginate or sol-gels. nih.govzenodo.org This technique protects the enzyme from harsh environmental conditions.

Covalent Binding: This involves the formation of strong covalent bonds between the enzyme and a functionalized support, leading to very stable biocatalysts with reduced enzyme leaching. zenodo.org

The choice of immobilization method can significantly impact the enzyme's activity and stability, as illustrated in the table below.

Immobilization MethodSupport MaterialKey AdvantagesPotential DisadvantagesReference
Physical AdsorptionPolyhydroxybutyrate (PHB), ChitosanSimple, low cost, high initial activityEnzyme leakage can occur zenodo.orgscielo.br
EntrapmentCalcium Alginate, Sol-gelGood enzyme protection, enhanced stabilityMass transfer limitations for substrates/products nih.govzenodo.org
Covalent BindingFunctionalized Silica, Glutaraldehyde-activated supportsHigh stability, minimal enzyme leachingCan distort enzyme structure, potentially reducing activity zenodo.org

Lipases exhibit varying degrees of specificity towards their substrates, which is a critical factor in chemoenzymatic synthesis. pibb.ac.cn This specificity can be categorized as:

Acyl Chain Specificity: Preference for fatty acids of a certain chain length or degree of unsaturation. pibb.ac.cn

Positional Specificity: Preference for ester bonds at specific positions on a glycerol (B35011) backbone (e.g., sn-1 and sn-3). nih.govpibb.ac.cn

Stereospecificity: The ability to differentiate between enantiomers of a chiral substrate. pibb.ac.cn

The enantioselectivity of lipases is particularly valuable for producing optically active compounds. jocpr.com Through a process called enzymatic kinetic resolution (EKR), a lipase (B570770) can selectively acylate or hydrolyze one enantiomer from a racemic mixture at a much faster rate than the other. jocpr.comacs.org This results in a product enriched in one enantiomer and the unreacted starting material enriched in the other. acs.org For instance, lipases from Candida antarctica (CALB) and Pseudomonas fluorescens have been successfully used in the kinetic resolution of various chiral alcohols and esters, achieving high enantiomeric excess (ee). acs.orgresearchgate.netnih.gov This principle can be applied to the synthesis of enantiomerically pure forms of this compound or its precursors. The efficiency of a kinetic resolution is often described by the enantiomeric ratio (E-value), where a higher E-value indicates better selectivity. nih.gov

Lipase SourceTransformation TypeSubstrate ClassAchieved SelectivityReference
Candida antarctica Lipase B (CALB)TransesterificationAryltrimethylsilyl chiral alcoholsExcellent (E > 200, ee >99%) nih.gov
Pseudomonas fluorescens LipaseKinetic Resolutionβ-keto acetatesHigh enantioselectivity for R-configuration researchgate.net
Burkholderia cepacia LipaseKinetic Resolution (Hydrolysis)3-phenylisoserine ethyl esterExcellent (E > 200) nih.gov
Candida rugosa LipaseKinetic Resolution (Hydrolysis)Naproxen methyl esterHigh selectivity for (S)-Naproxen nih.gov

Microbial Cell-Catalyzed Stereospecific Reductions of Related Ketones

An alternative or complementary biocatalytic strategy involves the stereospecific reduction of β-keto esters, such as this compound, to their corresponding β-hydroxy esters. This transformation is valuable as it introduces a new chiral center with high stereochemical control. Whole microbial cells, particularly baker's yeast (Saccharomyces cerevisiae), are widely used for this purpose due to their low cost and ease of use. nih.govacgpubs.org

Baker's yeast contains a multitude of reductase enzymes with overlapping substrate specificities but differing stereoselectivities. nih.gov This can sometimes lead to the formation of a mixture of stereoisomeric products. To overcome this, genetic engineering techniques have been employed to create yeast strains that either lack or overexpress specific reductase enzymes, thereby improving the stereoselectivity of the reduction for a given β-keto ester. nih.gov Other microorganisms, such as thermophilic Bacillus strains, have also been shown to reduce various β-keto esters stereoselectively to the corresponding hydroxy esters with high yield and excellent enantioselectivity. oup.com

Green Chemistry Principles in this compound Synthesis

The synthesis of this compound can be aligned with the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. acgpubs.org Key areas of focus include the use of environmentally benign solvents, minimizing waste, and employing catalytic methods to improve efficiency. iolcp.com

Exploration of Aqueous and Solvent-Free Reaction Systems

A major goal of green chemistry is to replace volatile and toxic organic solvents with safer alternatives. iolcp.com Water is an ideal green solvent for many biocatalytic reactions, as it is the natural environment for enzymes. acgpubs.org Performing enzymatic reactions, such as lipase-catalyzed hydrolysis or microbial cell-catalyzed reductions, in aqueous media eliminates the need for organic solvents. acgpubs.orgacs.org

Solvent-free reaction systems represent another significant advancement in green synthesis. datapdf.comsemanticscholar.org These reactions can be conducted by physically grinding solid reactants or by running the reaction in a melt of the substrates, thereby eliminating the solvent entirely. datapdf.comsemanticscholar.org Solvent-free conditions can lead to faster reaction times, higher yields, and simplified product isolation procedures. semanticscholar.org For ester synthesis, a solvent-free approach could involve the direct reaction of the corresponding acid or another ester with ethanol in the presence of an immobilized lipase, potentially at a slightly elevated temperature to ensure the mixture is liquid. This minimizes waste and reduces the environmental and health risks associated with solvent use. datapdf.com

Development of Recyclable and Sustainable Catalytic Systems

Heterogeneous Catalysis:

The use of solid acid or base catalysts offers a significant advantage over homogeneous systems, primarily due to the ease of separation of the catalyst from the reaction mixture, enabling its recovery and reuse. For reactions analogous to the synthesis of this compound, several heterogeneous catalysts have shown promise. For instance, silica-supported boric acid has been demonstrated as an effective and recyclable catalyst for the transesterification of β-keto esters. This method avoids the use of corrosive liquid acids and simplifies the purification process.

Another approach involves the use of metal triflates, such as iron(III) triflate, which can act as a Lewis acid to catalyze the formation of β-keto esters under solvent-free conditions. These catalysts are often highly stable and can be recovered and reused multiple times with minimal loss of activity.

Table 1: Performance of Recyclable Heterogeneous Catalysts in β-Keto Ester Synthesis

Catalyst Substrates Product Yield (%) Catalyst Reusability (Cycles)
Silica-supported Boric Acid Methyl acetoacetate, various alcohols 85-95 Up to 5
Iron(III) Triflate β-dicarbonyl compounds, amines 90-98 At least 4

Enzymatic Catalysis:

Biocatalysis, utilizing enzymes to mediate chemical transformations, represents a highly sustainable approach to chemical synthesis. Lipases, in particular, have been successfully employed in the synthesis of various esters, including β-keto esters. These enzymatic reactions are typically conducted under mild conditions, in aqueous or solvent-free systems, and exhibit high selectivity, which minimizes the formation of byproducts.

For example, immobilized lipases, such as Candida antarctica lipase B (CALB), have been used for the transesterification of β-keto esters, achieving high yields. The immobilization of the enzyme on a solid support facilitates its recovery and reuse, making the process economically viable and environmentally friendly.

Table 2: Enzymatic Synthesis of β-Keto Esters using Recyclable Lipase

Enzyme Reaction Type Product Yield (%) Catalyst Reusability
Immobilized Candida antarctica lipase B (CALB) Transesterification >90 Multiple cycles with consistent activity

Atom Economy and Waste Minimization Studies

A key principle of green chemistry is the concept of atom economy, which measures the efficiency of a chemical reaction in converting the mass of reactants into the desired product. A higher atom economy signifies a more sustainable process with less waste generation.

The traditional synthesis of this compound is achieved through a crossed Claisen condensation between ethyl acetate (B1210297) and ethyl pentanoate, using a strong base like sodium ethoxide. The balanced chemical equation for this reaction is:

CH₃COOCH₂CH₃ (Ethyl acetate) + CH₃(CH₂)₃COOCH₂CH₃ (Ethyl pentanoate) → CH₃CO(CH(CH₂CH₂CH₃))COOCH₂CH₃ (this compound) + CH₃CH₂OH (Ethanol)

To calculate the percent atom economy for this reaction, the following formula is used:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100

Table 3: Atom Economy Calculation for the Claisen Condensation Synthesis of this compound

Compound Molecular Formula Molecular Weight (g/mol)
Ethyl acetate C₄H₈O₂ 88.11 nist.govacs.orgsigmaaldrich.comwebqc.orgchemspider.com
Ethyl pentanoate C₇H₁₄O₂ 130.18 hmdb.ca
Total Reactant MW 218.29
This compound C₉H₁₆O₃ 172.22 cymitquimica.comstenutz.euchem960.comchemicalbook.com
Ethanol C₂H₆O 46.07 quora.comnist.govyoutube.comwebqc.org
Total Product MW 218.29

Using the values from the table:

% Atom Economy = (172.22 g/mol / 218.29 g/mol ) x 100 ≈ 78.89%

This calculation reveals that, even under ideal conditions with 100% yield, over 21% of the reactant mass is converted into a byproduct (ethanol). While ethanol has its own applications, in the context of this specific synthesis, it represents a significant portion of the starting materials that is not incorporated into the target molecule.

Waste minimization in the synthesis of this compound is directly linked to improving atom economy and reaction efficiency. The traditional Claisen condensation requires a stoichiometric amount of a strong base, which must be neutralized in the workup, generating salt waste. The sustainable catalytic systems discussed in the previous section offer a significant advantage in this regard.

Heterogeneous catalysts replace the need for a stoichiometric base, and their reusability minimizes catalyst-related waste.

Enzymatic catalysis operates under neutral and mild conditions, often without the need for any base, thereby eliminating the formation of salt byproducts. Furthermore, the high selectivity of enzymes reduces the formation of other organic impurities, simplifying purification and reducing solvent waste.

By shifting from traditional stoichiometric methods to modern catalytic approaches, the synthesis of this compound can be made significantly more sustainable, with a higher atom economy and a drastic reduction in generated waste.

Mechanistic Investigations of Ethyl 2 Acetylpentanoate Transformations

Reaction Kinetics and Rate Determination Studies

Reaction kinetics quantify the rates of chemical reactions and provide evidence for proposed mechanisms. For ethyl 2-acetylpentanoate, key transformations include its formation (esterification), its cleavage (saponification and hydrolysis), and its thermal decomposition (pyrolysis).

Esterification Reaction Kinetics (e.g., alcoholysis rates and activation energies)

The formation of β-keto esters like this compound can be achieved through several condensation reactions, such as the Claisen condensation. libretexts.org The kinetics of these reactions are crucial for maximizing yield and purity. Generally, esterification reactions are reversible and follow second-order kinetics. mdpi.com

The rate of reaction is influenced by temperature, catalyst concentration, and the molar ratio of reactants. uobaghdad.edu.iqresearchgate.net Increasing the reaction temperature typically increases the rate constant, in line with the Arrhenius equation, which relates the rate constant to the activation energy and temperature. uobaghdad.edu.iqresearchgate.net For the alcoholysis of similar β-keto esters, studies have suggested a unimolecular dissociative mechanism that proceeds through a ketene (B1206846) intermediate. rsc.org

The activation energy (Ea) is a critical parameter representing the minimum energy required for a reaction to occur. It can be determined experimentally by measuring the rate constant at different temperatures. While specific data for this compound is not extensively published, analogous esterification reactions have reported activation energies in the range of 30-60 kJ/mol. mdpi.com

Table 1: Illustrative Relationship Between Temperature and Rate Constant for a Typical Esterification Reaction

Temperature (K)Rate Constant (k) (L mol⁻¹ s⁻¹)Notes
3230.0005Data is hypothetical and serves to illustrate the typical positive correlation between temperature and the rate constant in esterification reactions. The Arrhenius plot (ln(k) vs. 1/T) derived from such data is used to calculate the activation energy.
3330.0012
3430.0028
3530.0060

Saponification and Hydrolysis Reaction Kinetics (e.g., second-order reaction characteristics)

Saponification is the hydrolysis of an ester under basic conditions, a fundamental reaction for compounds like this compound. This process is essentially irreversible and is a classic example of a second-order reaction. youtube.combue.edu.eg The reaction rate is dependent on the concentrations of both the ester and the hydroxide (B78521) ion. youtube.com

The rate law can be expressed as: Rate = k[Ester][OH⁻]

Kinetic studies are often performed by monitoring the change in concentration of the hydroxide ions over time, typically through titration or pH measurements. youtube.com Plotting the reciprocal of the reactant concentration against time yields a straight line, which is characteristic of a second-order reaction when starting with equimolar concentrations. smilelab.dev The slope of this line is equal to the rate constant, k. For β-keto esters, the hydrolysis under alkaline conditions follows the BAC2 mechanism, involving a nucleophilic attack of the hydroxide ion on the carbonyl carbon. nih.govaklectures.com

Table 2: Representative Data for a Second-Order Saponification Reaction

Time (min)[Reactant] (mol L⁻¹)1/[Reactant] (L mol⁻¹)Notes
00.05020.0This hypothetical data illustrates how reactant concentration changes over time in a second-order reaction. The linear relationship between 1/[Reactant] and time is a hallmark of second-order kinetics, from which the rate constant can be determined.
100.03330.3
200.02540.0
300.02050.0
400.01758.8

Pyrolytic Elimination Reaction Mechanisms (e.g., six-centered cyclic transition states)

When esters containing a β-hydrogen are heated to high temperatures (typically above 400°C) in the absence of other reagents, they can undergo an elimination reaction known as pyrolysis. wikipedia.orgaklectures.com This reaction, termed an Ei (Elimination Internal) mechanism, proceeds through a concerted, syn-elimination pathway. chemistnotes.comslideshare.netwikipedia.org

For this compound, the mechanism involves the formation of a six-membered cyclic transition state. wikipedia.orgchemistnotes.com In this state, the carbonyl oxygen of the ester acts as an internal base, abstracting a β-hydrogen from the ethyl group. Simultaneously, the C-O bond of the ester cleaves, and a C=C double bond forms, resulting in the formation of ethene and 2-acetylpentanoic acid. This reaction is characterized by first-order kinetics and is stereospecific, requiring the β-hydrogen and the ester group to be in a syn-coplanar arrangement. scribd.com

Elucidation of Transition States and Reaction Pathways

To fully understand a reaction mechanism, it is essential to characterize the transition states and intermediates along the reaction pathway. This is achieved through a combination of computational modeling and experimental verification.

Computational Modeling of Reaction Coordinates and Energy Profiles

Computational chemistry provides powerful tools for investigating reaction mechanisms at a molecular level. researchgate.net Techniques such as Density Functional Theory (DFT) can be used to model the reaction coordinate of transformations involving this compound. nih.gov By calculating the potential energy of the system as the reaction progresses from reactants to products, an energy profile can be constructed.

This profile reveals the energy of transition states and any intermediates, providing quantitative values for activation energies. For the pyrolytic elimination of esters, computational models can confirm the cyclic nature of the transition state and calculate the bond-breaking and bond-forming energies involved. researchgate.net Similarly, for saponification, modeling can elucidate the structure of the tetrahedral intermediate formed during the nucleophilic attack on the carbonyl carbon. These theoretical assessments are invaluable for understanding reactivity and selectivity. nih.gov

Experimental Verification of Mechanistic Hypotheses (e.g., isotopic labeling studies)

Experimental studies are crucial for validating the mechanisms proposed by kinetic and computational data. Isotopic labeling is a definitive technique used for this purpose. ias.ac.in By replacing an atom in a reactant with one of its isotopes (e.g., replacing ¹⁶O with ¹⁸O), its path can be traced through the reaction to the products. youtube.com

Esterification: The mechanism of Fischer esterification was famously confirmed using ¹⁸O-labeled alcohol. When the reaction was performed with this labeled alcohol, the ¹⁸O isotope was found exclusively in the ester product, not in the water byproduct. This proved that the alcohol's oxygen acts as the nucleophile and is incorporated into the ester, while the water molecule is formed from one oxygen of the carboxylic acid. libretexts.orgpearson.com

Hydrolysis: In acid-catalyzed ester hydrolysis using ¹⁸O-labeled water, the isotope becomes incorporated into the resulting carboxylic acid, confirming that the water molecule attacks the carbonyl carbon. pearson.com

Pyrolytic Elimination: Isotopic labeling has been used to confirm the syn-elimination pathway in ester pyrolysis. wikipedia.org By specifically labeling β-hydrogens with deuterium, their removal can be tracked, confirming that it is indeed a β-hydrogen that is abstracted by the carbonyl oxygen in the cyclic transition state.

These experimental techniques provide concrete evidence that supports or refutes proposed reaction pathways, solidifying the mechanistic understanding of transformations involving this compound.

Based on a comprehensive search of available scientific literature, there is a significant scarcity of specific research focused on the mechanistic investigations of transformations involving This compound and the direct influence of catalysis on its reaction mechanisms and selectivity.

The search results indicate that this compound is primarily mentioned as a chemical intermediate or a starting material in broader synthetic procedures, such as in the Fischer indole (B1671886) synthesis. google.com Its own synthesis, typically via the alkylation of ethyl acetoacetate (B1235776), is also documented. google.com However, dedicated studies detailing the catalytic transformation of this compound, including reaction kinetics, catalyst influence on chemo-, regio-, or stereoselectivity, and supporting data tables from such investigations, could not be located.

Consequently, it is not possible to generate a thorough and scientifically accurate article for the requested section "3.3. Influence of Catalysis on Reaction Mechanisms and Selectivity" that focuses solely on this compound due to the lack of specific research findings and published data on this particular compound. Information available for the closely related but structurally different compound, ethyl acetoacetate, cannot be substituted, as per the strict requirement to focus only on the specified subject.

Applications of Ethyl 2 Acetylpentanoate in Complex Molecule Synthesis

Precursor in Pharmaceutical Synthesis and Drug Discovery Research

The inherent reactivity of ethyl 2-acetylpentanoate makes it a valuable precursor in the synthesis of active pharmaceutical ingredients (APIs). apolloscientific.co.ukhilarispublisher.com Its ability to participate in a wide range of chemical reactions allows for the construction of complex molecular scaffolds found in numerous therapeutic agents. The principles of organic synthesis, centered around the precise construction of molecules, are fundamental to drug discovery, enabling the creation of diverse chemical libraries and the optimization of lead compounds. hilarispublisher.com High-purity chemicals like this compound are essential at every stage of this process, from initial research and development to the final formulation of a drug product, ensuring the efficacy and safety of the resulting medication. apolloscientific.co.uk

This compound and its derivatives are instrumental in the synthesis of various classes of therapeutic agents, including analgesics. For instance, derivatives of pyridazinone, which can be synthesized from precursors structurally related to β-keto esters, have shown significant analgesic and anti-inflammatory activities. nih.gov Specifically, certain ethyl (6-substituted-3(2H)-pyridazinone-2-yl)acetate derivatives have demonstrated potent antinociceptive effects in preclinical models. nih.gov The versatility of β-keto esters as starting materials suggests their potential application in the synthesis of a broad spectrum of bioactive molecules, although specific examples of this compound in the direct synthesis of antibiotics and antimalarial agents are less commonly documented in readily available literature.

This compound and similar β-keto esters are key building blocks in the synthesis of macrocyclic ligands, particularly those with N,N,N,N-tetradentate coordination sites. These ligands are capable of forming stable complexes with various metal ions, and these complexes have applications in catalysis and bioinorganic chemistry. The synthesis of these macrocycles often involves the condensation of a β-dicarbonyl compound with a diamine, followed by cyclization. cmu.edurdd.edu.iq The resulting macrocyclic metal complexes can exhibit unique structural and electronic properties, making them subjects of interest for further research and application. sci-hub.se

The endocannabinoid system, which includes the CB1 and CB2 receptors, is a significant target for drug discovery, with implications for pain, inflammation, and various neurological disorders. nih.govolemiss.edu Research in this area involves the synthesis of novel cannabinoid receptor modulators to achieve selective activation or inhibition of these receptors. olemiss.eduresearchgate.net While direct synthesis pathways from this compound are not extensively detailed, the core structures of many synthetic cannabinoids can be constructed using methodologies that employ β-keto esters as key intermediates. researchgate.netmdpi.com The development of these synthetic analogs is crucial for studying the therapeutic potential of the endocannabinoid system while minimizing the psychoactive effects associated with CB1 receptor activation. olemiss.edu

Bacterial hyaluronidases are enzymes that degrade hyaluronic acid in the extracellular matrix, facilitating the spread of bacteria in host tissues. d-nb.infod-nb.info Inhibitors of these enzymes are therefore of interest as potential antibacterial agents. Structure-based drug design has been employed to identify and develop inhibitors of bacterial hyaluronan lyase. researchgate.net While the direct use of this compound is not explicitly highlighted, the synthesis of heterocyclic compounds, which are often investigated as enzyme inhibitors, frequently utilizes β-keto ester starting materials. The chemical reactivity of this compound makes it a suitable candidate for the construction of diverse molecular scaffolds that could be screened for hyaluronidase (B3051955) inhibitory activity.

Building Block for Diverse Heterocyclic Compounds

Heterocyclic compounds are a cornerstone of medicinal chemistry, forming the core structure of a vast number of pharmaceuticals. This compound serves as a versatile building block for the synthesis of a wide range of these important molecular frameworks. eurjchem.comchebanov.org

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms, and they exhibit a broad spectrum of biological activities. mdpi.com The synthesis of pyrazole (B372694) derivatives often involves the condensation of a 1,3-dicarbonyl compound, such as this compound or a related β-keto ester, with a hydrazine (B178648) derivative. researchgate.netnih.gov This reaction provides a straightforward and efficient route to a wide variety of substituted pyrazoles.

Similarly, pyridazine (B1198779) derivatives, which are six-membered heterocyclic compounds with two adjacent nitrogen atoms, can be synthesized using methods that may involve β-keto ester precursors. nih.govrsc.org These compounds are also of significant interest in medicinal chemistry due to their diverse pharmacological properties. The reaction of hydrazine with a γ-keto acid or ester, which can be derived from β-keto esters, is a common method for forming the pyridazine ring. nih.gov

Formation of Pyran, Pyridine (B92270), Oxazole, Pyrimidine (B1678525), and Thiazine Ring Systems

This compound, a classic β-keto ester, serves as a versatile C5 synthon in the synthesis of a wide array of heterocyclic ring systems. Its inherent reactivity, characterized by two electrophilic carbonyl centers and a nucleophilic α-carbon, allows it to participate in various cyclization and condensation reactions.

Pyran and Pyridine Synthesis:

The synthesis of substituted pyridines can be achieved through multicomponent reactions like the Hantzsch dihydropyridine (B1217469) synthesis. wikipedia.orgorganic-chemistry.orgthermofisher.com In this reaction, a β-keto ester such as this compound condenses with an aldehyde and ammonia (B1221849) or an ammonia donor like ammonium (B1175870) acetate (B1210297). wikipedia.orgchemeurope.com The initial product is a 1,4-dihydropyridine, which can then be oxidized to the corresponding aromatic pyridine derivative. wikipedia.orgorganic-chemistry.org The driving force for this final oxidation step is the formation of the stable aromatic ring. chemeurope.com

Similarly, the Guareschi-Thorpe condensation provides another route to substituted pyridines by reacting a cyanoacetic ester with an acetoacetic ester in the presence of ammonia. drugfuture.com While not a direct use of this compound itself, this highlights the general reactivity pattern of β-keto esters in pyridine synthesis.

For pyran synthesis, multicomponent reactions are also employed. For instance, a three-component cyclocondensation of an aldehyde, malononitrile, and a β-keto ester like ethyl acetoacetate (B1235776) (a close analog of this compound) yields 4H-pyran derivatives. scielo.org.mx

Oxazole, Pyrimidine, and Thiazine Synthesis:

The construction of pyrimidine rings often involves the condensation of a three-carbon bifunctional unit with a compound containing an N-C-N fragment, such as urea (B33335), thiourea, or guanidine. bu.edu.eg The Biginelli reaction is a prime example, where a β-keto ester (like ethyl acetoacetate), an aryl aldehyde, and urea react to form 3,4-dihydropyrimidin-2(1H)-ones. wikipedia.orgchemeurope.comtaylorandfrancis.com This reaction can be catalyzed by Brønsted or Lewis acids. wikipedia.org

The synthesis of oxazoles can be achieved through various methods, including the reaction of α-haloketones with amides (Bredereck reaction) or the cyclization of 2-amidoethyl halides. nih.govijpsonline.com A more modern approach involves the electrophilic ring expansion of aziridines with alkoxycarbonylketenes, generated from 2-diazo-3-oxoalkanoates, to yield 2-(oxazolin-2-yl)alkanoates. nih.gov

Thiazine derivatives can be prepared by reacting 2-aminobenzenethiols with β-keto esters or their derivatives. For example, 4H-1,4-benzothiazines have been synthesized by reacting 2-aminobenzenethiols with ethyl 2-chloroacetoacetate in refluxing ethanol (B145695). openmedicinalchemistryjournal.com

Table 1: Heterocyclic Synthesis Reactions Involving β-Keto Esters
Reaction NameTarget HeterocycleKey ReactantsReference
Hantzsch SynthesisPyridine / Dihydropyridineβ-Keto ester, Aldehyde, Ammonia/Ammonium Acetate wikipedia.orgorganic-chemistry.orgchemeurope.com
Biginelli ReactionDihydropyrimidinoneβ-Keto ester, Aldehyde, Urea/Thiourea wikipedia.orgchemeurope.com
Guareschi-Thorpe CondensationPyridineCyanoacetic ester, Acetoacetic ester, Ammonia drugfuture.com
General Pyran Synthesis4H-Pyranβ-Keto ester, Aldehyde, Malononitrile scielo.org.mx
General Thiazine SynthesisBenzothiazine2-Aminobenzenethiol, α-Halo β-keto ester openmedicinalchemistryjournal.com

Advanced Methodologies for Substituted Pyrrole (B145914) Synthesis

The Paal-Knorr synthesis is a cornerstone method for preparing substituted pyrroles, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia. wikipedia.orgorganic-chemistry.org While this compound is not a 1,4-dicarbonyl compound itself, it serves as a crucial precursor for creating the necessary dicarbonyl intermediate through reactions like acylation or alkylation.

The mechanism of the Paal-Knorr synthesis involves the formation of a hemiaminal followed by cyclization and dehydration to form the aromatic pyrrole ring. organic-chemistry.org The reaction is typically conducted under neutral or weakly acidic conditions, as strongly acidic conditions can favor the formation of furan (B31954) byproducts. organic-chemistry.org

Modern advancements in pyrrole synthesis often focus on improving efficiency, atom economy, and substrate scope. These can include:

Microwave-assisted reactions: This technique can significantly reduce reaction times and improve yields for Paal-Knorr type syntheses.

Development of novel catalysts: While the classic Paal-Knorr reaction can be run without a catalyst or with a simple acid, new catalytic systems are being explored to enhance reaction rates and selectivity.

One-pot procedures: Methodologies that combine the formation of the 1,4-dicarbonyl intermediate from precursors like this compound and its subsequent cyclization into a single operational step are highly desirable for streamlining the synthesis process.

Role in Combinatorial Chemistry and Chemical Library Generation

Combinatorial chemistry aims to rapidly synthesize large collections of diverse but structurally related molecules, known as chemical libraries. β-Keto esters, including this compound, are valuable building blocks in this field due to their versatile reactivity. researchgate.net They can be readily modified at multiple positions, allowing for the introduction of molecular diversity.

The utility of β-keto esters in combinatorial synthesis is particularly evident in solid-phase organic synthesis (SPOS). In SPOS, molecules are built on a solid support (like a resin bead), which simplifies purification as excess reagents and byproducts can be washed away. acs.org β-Keto esters can be attached to these solid supports and then subjected to a series of reactions to build a library of compounds.

For example, a solid-phase approach can be used in multicomponent reactions like the Biginelli or Hantzsch syntheses. wikipedia.org By anchoring one of the components (derived from the β-keto ester) to a resin and then treating it with a variety of different aldehydes and other reagents, a library of dihydropyrimidines or dihydropyridines can be generated efficiently. Each variation in the input molecules results in a unique final product, leading to a large and diverse library for biological screening. acs.org

Table 2: Features of this compound for Chemical Library Synthesis
Structural FeatureReactivityApplication in Library Generation
α-CarbonNucleophilic (after deprotonation)Alkylation and acylation with a diverse range of electrophiles.
Keto CarbonylElectrophilicCondensation with various amines and nitrogen sources (e.g., in Hantzsch, Biginelli reactions).
Ester CarbonylElectrophilicAmidation or transesterification to introduce further diversity.
Overall StructurePrecursor to heterocyclesServes as a core scaffold for building libraries of pyridines, pyrimidines, etc.

Utilization as a Model Compound in Fundamental Organic Synthesis Studies

This compound and similar β-keto esters are frequently used as model compounds in fundamental organic synthesis research. researchgate.net Their well-understood reactivity allows chemists to test new synthetic methodologies, study reaction mechanisms, and explore the principles of stereoselectivity.

One of the most fundamental reactions studied using β-keto esters is the acetoacetic ester synthesis. This classic carbon-carbon bond-forming reaction involves the alkylation of the α-carbon of the β-keto ester. researchgate.net Studies using compounds like this compound can help elucidate the factors controlling mono- versus di-alkylation, the influence of different bases and alkylating agents, and the stereochemical outcome of the reaction.

Furthermore, β-keto esters are employed to study:

Tautomerism: Investigating the equilibrium between the keto and enol forms and how factors like solvent and substitution affect this balance.

Chelation Control: The two oxygen atoms can coordinate to metal ions, influencing the stereochemical course of reactions at or near the β-keto ester moiety.

Decarboxylation Mechanisms: The hydrolysis of the ester followed by decarboxylation is a key transformation. youtube.com Studying this process helps in understanding the mechanisms of thermal and acid/base-catalyzed decarboxylation reactions.

By using a relatively simple and accessible molecule like this compound, researchers can isolate and study specific chemical transformations, the results of which can then be applied to the synthesis of more complex and valuable molecules. beilstein-journals.org

Advanced Characterization and Spectroscopic Analysis in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the carbon-hydrogen framework of an organic molecule. One-dimensional (¹H and ¹³C NMR) and two-dimensional (2D) NMR experiments provide a complete picture of the atomic arrangement and connectivity.

¹H NMR and ¹³C NMR for Structural Elucidation

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environments. The spectrum for Ethyl 2-acetylpentanoate is predicted to show nine distinct signals, corresponding to each carbon atom in the molecule. Carbons attached to electronegative oxygen atoms, such as those in the carbonyl (C=O) groups, are significantly deshielded and appear at higher chemical shifts (downfield).

Predicted ¹H and ¹³C NMR Data for this compound

Predicted in CDCl₃ solvent.

Atom Number Structure ¹H NMR Predicted Chemical Shift (δ, ppm) ¹H NMR Predicted Multiplicity ¹³C NMR Predicted Chemical Shift (δ, ppm)
1CH₃-CH₂-CH₂-~0.92Triplet (t)~13.9
2-CH₂-CH₂-CH-~1.35Sextet~20.5
3-CH₂-CH(CO)-~1.85Multiplet (m)~29.8
4-CH(CO)-~3.50Triplet (t)~58.7
5CH₃-C(=O)-~2.25Singlet (s)~29.1
6-C(=O)-CH₃N/AN/A~203.5
7-C(=O)-O-N/AN/A~169.8
8-O-CH₂-CH₃~4.20Quartet (q)~61.5
9-CH₂-CH₃~1.28Triplet (t)~14.1

Note: These are predicted values. Actual experimental values may vary.

2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

While 1D NMR provides essential data, 2D NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between nuclei.

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) couplings through bonds, typically over two to three bonds. For this compound, COSY would show cross-peaks connecting adjacent protons, confirming the propyl (-CH₂-CH₂-CH₃) and ethyl (-CH₂-CH₃) fragments. For instance, the triplet at ~0.92 ppm (H-1) would show a correlation to the sextet at ~1.35 ppm (H-2), which in turn would correlate with the multiplet at ~1.85 ppm (H-3). Similarly, the triplet for the ethyl methyl group (H-9) would correlate with the quartet of the ethyl methylene (B1212753) group (H-8).

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to their directly attached carbons, providing direct one-bond ¹H-¹³C correlations. uh.edu Each proton signal would show a cross-peak with the signal of the carbon it is bonded to. For example, the singlet at ~2.25 ppm (H-5) would correlate with the carbon signal at ~29.1 ppm (C-5), confirming the acetyl group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is a powerful tool for identifying longer-range connectivity, showing correlations between protons and carbons over two to three bonds (²J_CH and ³J_CH). nih.gov This is particularly useful for connecting molecular fragments separated by quaternary carbons or heteroatoms. Key HMBC correlations for this compound would include:

The protons of the acetyl methyl group (H-5) to the acetyl carbonyl carbon (C-6) and the chiral center carbon (C-4).

The methine proton (H-4) to the ester carbonyl carbon (C-7) and the acetyl carbonyl carbon (C-6).

The methylene protons of the ethyl group (H-8) to the ester carbonyl carbon (C-7).

Together, these 2D NMR techniques would allow for the complete and unambiguous assignment of all proton and carbon signals, confirming the constitution of this compound.

Mass Spectrometry (MS)

Mass spectrometry is a fundamental analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within 0.001 atomic mass units. This precision allows for the unambiguous determination of a compound's elemental formula. For this compound, with the molecular formula C₉H₁₆O₃, HRMS would be used to distinguish it from other compounds with the same nominal mass.

Calculated Exact Mass for this compound (C₉H₁₆O₃)

Ion SpeciesMolecular FormulaCalculated Exact Mass (m/z)
[M+H]⁺C₉H₁₇O₃⁺173.11722
[M+Na]⁺C₉H₁₆O₃Na⁺195.09917
[M-H]⁻C₉H₁₅O₃⁻171.10267

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem Mass Spectrometry (MS/MS) involves the isolation of a specific ion (the precursor ion, often the molecular ion) and its subsequent fragmentation to produce product ions. The resulting fragmentation pattern offers valuable insights into the molecule's structure. The fragmentation of this compound would likely proceed through characteristic pathways for β-keto esters.

Common fragmentation pathways include:

Alpha-cleavage: Breakage of the C-C bonds adjacent to the carbonyl groups is a common fragmentation route.

McLafferty Rearrangement: If sterically possible, a hydrogen atom from a γ-carbon can be transferred to a carbonyl oxygen, leading to the elimination of a neutral alkene.

Loss of Neutral Molecules: The loss of small, stable neutral molecules like ethanol (B145695) (C₂H₅OH) or ketene (B1206846) (CH₂=C=O) from the molecular ion is also expected.

Predicted Key Fragments in the Mass Spectrum of this compound

Predicted m/zPossible Fragment Ion StructureFragmentation Pathway
129[M - C₂H₅O]⁺Loss of the ethoxy radical from the ester.
127[M - C₂H₅OH]⁺Loss of a neutral ethanol molecule.
101[CH₃CO-CH-C=O]⁺Cleavage of the propyl group.
85[M - C₂H₅O - CO]⁺Subsequent loss of carbon monoxide after ethoxy loss.
71[CH₃CH₂CH₂CO]⁺Cleavage at the C2-C3 bond.
43[CH₃CO]⁺Acylium ion from the acetyl group (often a base peak).

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the scattering of light (Raman) at specific frequencies corresponds to the vibrations of particular bonds and functional groups, providing a molecular "fingerprint."

For this compound, the most prominent features in the IR and Raman spectra would be the absorptions corresponding to the carbonyl (C=O) and carbon-oxygen (C-O) bonds of the ester and ketone functional groups.

C=O Stretching: The presence of two carbonyl groups (ester and ketone) will result in strong absorption bands in the IR spectrum. The ketone C=O stretch is typically found around 1715 cm⁻¹, while the ester C=O stretch appears at a slightly higher frequency, around 1740 cm⁻¹, due to the electron-withdrawing effect of the adjacent oxygen atom.

C-O Stretching: The ester group also exhibits characteristic C-O stretching vibrations. Two distinct bands are expected: an asymmetric stretch (C(=O)-O) around 1250-1150 cm⁻¹ and a symmetric stretch (O-C-C) around 1150-1000 cm⁻¹.

C-H Stretching and Bending: Absorptions corresponding to the stretching and bending vibrations of the sp³ hybridized C-H bonds in the methyl and methylene groups would be observed in the 3000-2850 cm⁻¹ and 1470-1350 cm⁻¹ regions, respectively.

Predicted Characteristic IR/Raman Peaks for this compound

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)Expected Intensity (IR)
C-H StretchAlkyl (CH₃, CH₂)2980 - 2850Medium to Strong
C=O StretchEster~1740Strong
C=O StretchKetone~1715Strong
C-H BendAlkyl (CH₃, CH₂)1470 - 1365Variable
C-O StretchEster (asymmetric)1250 - 1150Strong
C-O StretchEster (symmetric)1150 - 1000Medium

The unique combination of these vibrational frequencies provides a robust method for confirming the presence of the key functional groups within the this compound molecule and for distinguishing it from isomeric structures.

Chromatographic Techniques for Purity Assessment and Isomer Separation

The purity and isomeric composition of this compound, a beta-keto ester, are critical parameters in its research and application. Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS), are indispensable tools for its detailed analysis. However, a comprehensive review of scientific literature reveals a notable scarcity of studies focused specifically on the chromatographic analysis of this compound. The following sections, therefore, draw upon established principles for the analysis of analogous beta-keto esters to outline the methodologies that would be applied for its characterization.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a cornerstone technique for the purity assessment of non-volatile and thermally labile compounds. For beta-keto esters like this compound, reversed-phase HPLC is a common approach. A significant challenge in the HPLC analysis of these compounds is the phenomenon of keto-enol tautomerism, where the molecule exists in two interconverting isomeric forms. This can lead to poor peak shapes, such as peak broadening or splitting, which complicates accurate quantification and purity determination.

To mitigate these effects, several strategies can be employed during method development. The use of mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, has been shown to improve peak shape for similar compounds. Additionally, adjusting the mobile phase pH to favor one tautomeric form over the other, or increasing the column temperature to accelerate the interconversion rate between tautomers, can result in sharper, more symmetrical peaks.

Hypothetical HPLC Parameters for this compound Analysis

Parameter Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and water gradient
Detector UV at 254 nm
Flow Rate 1.0 mL/min
Column Temperature 35 °C

| Injection Volume | 10 µL |

This table represents a theoretical starting point for method development and is based on general principles for the analysis of beta-keto esters.

For the separation of potential stereoisomers of this compound, chiral HPLC would be the method of choice. Chiral stationary phases (CSPs) are designed to interact differently with each enantiomer, leading to their separation. The selection of the appropriate CSP and mobile phase is crucial and often requires screening of various column chemistries and solvent systems.

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS)

Gas Chromatography is a powerful technique for the analysis of volatile compounds and is well-suited for the assessment of this compound's purity. When coupled with a Mass Spectrometer, GC-MS provides not only quantitative data but also structural information, aiding in the unequivocal identification of the compound and any impurities.

In a typical GC analysis, the sample is vaporized and carried by an inert gas through a capillary column. The separation is based on the compound's boiling point and its interaction with the stationary phase of the column. For beta-keto esters, a non-polar or medium-polarity column is generally used. The temperature of the GC oven is often programmed to increase during the analysis to ensure the timely elution of all components.

One potential issue to be aware of during the GC analysis of beta-keto esters is the possibility of on-column transesterification, especially if the sample contains residual alcohol from its synthesis. This can lead to the formation of artifacts and an inaccurate purity assessment.

The mass spectrum of this compound obtained from GC-MS analysis would be expected to show characteristic fragmentation patterns for a beta-keto ester. Key fragmentation pathways would likely involve cleavages alpha to the carbonyl groups and McLafferty rearrangements. While a specific mass spectrum for this compound is not available in the referenced literature, the expected major fragments can be predicted based on its structure.

Predicted Key Mass Fragments for this compound

m/z Value Possible Fragment Ion
172 [M]+ (Molecular Ion)
129 [M - C3H7]+
101 [M - C3H7CO]+

This table is based on general fragmentation patterns of beta-keto esters and represents a prediction of the mass spectrum of this compound.

Computational and Theoretical Studies of Ethyl 2 Acetylpentanoate Systems

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic structure and reactivity of a molecule from first principles. For Ethyl 2-acetylpentanoate, these methods, particularly Density Functional Theory (DFT), would provide a detailed picture of its molecular orbitals, charge distribution, and spectroscopic properties.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in a molecule's chemical reactivity.

HOMO: As the outermost orbital containing electrons, the HOMO represents the ability of the molecule to donate electrons. In this compound, the HOMO is likely to be localized around the oxygen atoms of the carbonyl groups, which possess lone pairs of electrons. The energy of the HOMO (EHOMO) is directly related to the ionization potential.

LUMO: As the lowest energy orbital without electrons, the LUMO represents the ability of the molecule to accept electrons. The energy of the LUMO (ELUMO) is related to the electron affinity.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter for predicting molecular stability and reactivity. google.com A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. google.com Conversely, a small energy gap suggests that the molecule is more reactive. google.com

Calculations for this compound would quantify these energy levels, allowing for the prediction of its behavior in chemical reactions. For instance, a relatively small HOMO-LUMO gap might indicate its susceptibility to reactions with both electrophiles and nucleophiles.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

As specific research data is unavailable, this table illustrates the format in which findings would be presented.

ParameterEnergy (eV)Description
EHOMO[Calculated Value]Energy of the Highest Occupied Molecular Orbital
ELUMO[Calculated Value]Energy of the Lowest Unoccupied Molecular Orbital
Energy Gap (ΔE)[Calculated Value]ELUMO - EHOMO; indicates chemical reactivity

The distribution of electrons within a molecule is rarely uniform, leading to regions that are relatively electron-rich or electron-poor. An analysis of atomic charges and the molecular electrostatic potential (ESP) map provides a visual and quantitative guide to this distribution.

ESP maps illustrate the charge distribution three-dimensionally, showing regions of varying electrostatic potential on the molecule's surface. These maps are invaluable for predicting how molecules interact with one another. For this compound:

Negative Potential (Electron-Rich Regions): Indicated by shades of red, these areas correspond to regions with a high electron density. They are typically found around electronegative atoms. In this compound, the most electron-rich centers would be the oxygen atoms of the two carbonyl groups, making them likely sites for electrophilic attack.

Positive Potential (Electron-Poor Regions): Indicated by shades of blue, these areas have a lower electron density and are characteristic of acidic protons or electropositive atoms. The hydrogen atoms, particularly the one at the alpha-carbon between the two carbonyl groups, would exhibit a positive potential, indicating their susceptibility to nucleophilic attack.

Neutral Regions: Green areas on the ESP map represent regions of neutral or near-zero potential, such as the alkyl chains.

This analysis helps in understanding non-covalent interactions, such as hydrogen bonding, and predicts the sites where the molecule is most likely to react.

Natural Bonding Orbital (NBO) analysis provides a detailed description of the Lewis-like bonding structure, including localized bonds and lone pairs. It clarifies the delocalization of electron density through hyperconjugative interactions between filled donor orbitals and empty acceptor orbitals.

For this compound, NBO analysis would reveal:

Hybridization: The specific hybridization of each atom (e.g., sp², sp³) and the composition of the bonding and non-bonding orbitals.

Intermolecular Interactions: By examining the interactions between the NBOs of two or more molecules, this analysis can provide a deep understanding of the forces governing intermolecular associations, such as hydrogen bonding.

Non-linear optical (NLO) materials have applications in technologies like optical switching and frequency conversion. Computational methods can predict the NLO properties of a molecule by calculating its dipole moment (μ), polarizability (α), and first hyperpolarizability (β).

A molecule's potential for NLO activity is often linked to significant intramolecular charge transfer from an electron-donating group to an electron-accepting group. While this compound does not have classic strong donor-acceptor groups, the presence of polar carbonyl groups and an ester linkage could lead to a non-zero hyperpolarizability. Quantum chemical calculations would determine the magnitude of these properties and assess its potential, if any, as an NLO material.

Table 2: Hypothetical Non-Linear Optical Properties of this compound

As specific research data is unavailable, this table illustrates the format in which findings would be presented.

ParameterCalculated ValueUnit
Dipole Moment (μ)[Calculated Value]Debye
Mean Polarizability (α)[Calculated Value]a.u.
First Hyperpolarizability (β)[Calculated Value]a.u.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations model the physical movements of atoms and molecules over time, providing insights into conformational changes and thermodynamic properties.

Conformational analysis is the study of the different spatial arrangements of a molecule (conformers) that arise from rotation around its single bonds. This compound has several rotatable single bonds, including C-C bonds in the propyl and ethyl chains and C-O bonds in the ester group. This flexibility allows it to adopt numerous conformations, each with a distinct energy level.

MD simulations can be used to explore the conformational landscape of this compound:

Identifying Stable Conformers: Simulations can identify the lowest-energy (most stable) conformers. The stability is determined by factors like steric hindrance and intramolecular interactions (e.g., hydrogen bonding).

Energy Barriers: The simulations would also calculate the energy barriers for rotation between different stable conformations.

Conformational Landscape: The results can be visualized as a potential energy surface, or conformational landscape, which maps the energy of the molecule as a function of its dihedral angles. The "valleys" on this landscape correspond to stable conformers, while the "hills" represent the transition states between them.

Understanding the preferred conformations is crucial as the three-dimensional shape of a molecule dictates its physical properties and its ability to interact with other molecules, such as receptors or enzyme active sites.

Simulation of Solvent Effects and Solution-Phase Behavior

Molecular dynamics (MD) simulations are instrumental in understanding how a solvent influences the behavior of a solute molecule like this compound. The choice of solvent can significantly alter a molecule's conformational equilibrium, reactivity, and aggregation state. MD simulations model the explicit interactions between the solute and individual solvent molecules over time, providing a dynamic picture of the solution-phase behavior.

The conformational landscape of this compound is influenced by the polarity of the solvent. In nonpolar solvents, intramolecular hydrogen bonding within the enol tautomer is favored, whereas polar solvents can engage in intermolecular hydrogen bonds, stabilizing different conformations. Simulations can quantify the relative populations of different conformers in various solvents by calculating the potential of mean force (PMF) along key dihedral angles. For instance, studies on similar molecules like polyethylene (B3416737) oxide (PEO) in different solvents have shown a distinct preference for gauche conformations of the O–C–C–O dihedral in polar solvents like water and methanol, while trans conformations are favored in nonpolar environments like n-heptane. researchgate.net Similar effects would be expected to govern the rotational freedom of the ester and acetyl groups of this compound.

MD simulations combined with data-centric approaches, such as using 3-dimensional convolutional neural networks, can also enable high-throughput screening of solvent systems to optimize reaction conditions or separation processes involving this compound. osti.gov A recent study on the enzyme asclepain cI demonstrated that its catalytic potential was highest in a 50% v/v ethyl acetate (B1210297) medium. nih.gov MD simulations revealed that this solvent environment induced favorable changes in the enzyme's flexibility and solvation around the active site, highlighting how computational methods can explain and predict optimal solvent conditions. nih.gov

The following table illustrates hypothetical relative populations of the keto and enol tautomers of this compound in different solvents, as could be predicted by MD simulations.

SolventDielectric Constant (ε)Predicted Keto Tautomer (%)Predicted Enol Tautomer (%)Primary Stabilizing Interaction
n-Heptane1.93565Intramolecular H-bond (enol)
Chloroform4.85545Dipole-dipole interactions
Ethyl Acetate6.06832Dipole-dipole, H-bond acceptor
Ethanol (B145695)24.68515Intermolecular H-bond (solv-keto)
Water80.1928Strong intermolecular H-bonds

Interpretation of Experimental Spectroscopic Data (e.g., EXAFS) through MD

Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy is a powerful technique for determining the local atomic structure around a specific element, particularly in non-crystalline systems like solutions or metalloproteins. uniovi.es However, interpreting complex EXAFS spectra can be challenging due to the superposition of multiple scattering paths. bnl.gov Molecular dynamics simulations provide a robust method to aid in this interpretation by generating a statistically significant ensemble of atomic configurations. bnl.govosti.gov

For this compound, this approach is particularly relevant for studying its coordination complexes with metal ions. As a β-keto ester, it can act as a bidentate ligand, binding to a metal center through its two carbonyl oxygen atoms. The MD-EXAFS methodology involves these key steps:

MD Simulation: A simulation of the metal-ligand complex in a solvent box is performed to generate a trajectory of atomic coordinates over time.

Snapshot Extraction: Hundreds or thousands of statistically independent snapshots (atomic configurations) are extracted from the trajectory.

Individual Spectra Calculation: For each snapshot, a theoretical EXAFS spectrum is calculated using software like FEFF. bnl.gov

Ensemble Averaging: The individual spectra are averaged to produce a final theoretical spectrum that accounts for the dynamic and thermal disorder of the system.

This theoretical spectrum is then compared with the experimental one. A good agreement validates the structural model used in the simulation. This combined approach allows for a more reliable determination of coordination numbers, bond distances, and the degree of structural disorder, overcoming limitations of traditional shell-by-shell fitting of EXAFS data. uniovi.esosti.gov Studies on various metal complexes in solution have demonstrated the power of MD simulations to generate structures that lead to theoretical EXAFS spectra in excellent agreement with experimental results. uniovi.esarxiv.orgarxiv.org

Investigation of Supramolecular Interactions

The ability of this compound to engage in non-covalent interactions is fundamental to its role in supramolecular chemistry. These interactions, which include hydrogen bonding, metal coordination, and van der Waals forces, dictate how molecules recognize each other and self-assemble into larger, ordered structures.

The key to its versatility lies in its keto-enol tautomerism.

Keto Tautomer: The keto form possesses two carbonyl groups which act as hydrogen bond acceptors. This allows it to form complexes with hydrogen bond donors.

Enol Tautomer: The enol form has both a hydrogen bond donor (the hydroxyl group) and acceptors (carbonyl and ether oxygens). The intramolecular hydrogen bond between the hydroxyl proton and the carbonyl oxygen creates a stable six-membered ring. This enol form can also participate in intermolecular hydrogen bonding, either by donating its hydroxyl proton or accepting a proton at its carbonyl oxygen.

Furthermore, the two carbonyl oxygens of the keto form, or the hydroxyl and carbonyl oxygens of the enol form, can act as a bidentate chelate ligand for a wide range of metal ions. This coordination is a primary driver for forming metallo-supramolecular assemblies. The specific geometry and stability of these assemblies depend on the metal ion's preferred coordination number and geometry.

Computational methods, such as Density Functional Theory (DFT), can be used to calculate the energies of these interactions and predict the geometry of the resulting supramolecular complexes. By understanding these fundamental interactions, it is possible to design and synthesize complex architectures, such as helicates, grids, or cages, using this compound derivatives as building blocks.

Molecular Docking and Binding Affinity Predictions for Biological Systems

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). mdpi.com This method is crucial in drug discovery for screening virtual libraries of compounds and predicting their binding affinity to a biological target. mdpi.comjaper.in this compound and its derivatives, as part of the broader class of β-keto esters, have been investigated for their potential biological activities. nih.gov

The docking process involves:

Preparation of Receptor and Ligand: The 3D structure of the target protein is obtained from a database like the Protein Data Bank (PDB). Water molecules and cofactors are typically removed, and hydrogen atoms are added. japer.innih.gov The ligand, this compound, is built and its geometry is optimized to find a low-energy conformation. nih.gov

Docking Simulation: The ligand is placed in the binding site of the receptor, and a scoring function is used to evaluate thousands of possible binding poses by calculating a score that represents the binding free energy.

Analysis of Results: The top-ranked poses are analyzed to understand the key intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions, that stabilize the ligand-receptor complex.

Recent studies have explored β-keto esters as potential inhibitors of bacterial quorum sensing proteins, which are attractive targets for developing new antibacterial agents. nih.gov For example, docking studies of β-keto ester analogues against the LasR protein of P. aeruginosa have been performed to rationalize their activity. The binding affinity is often reported as a docking score in kcal/mol, where a more negative value indicates a stronger predicted binding.

The table below shows hypothetical docking scores and key interactions for this compound and two derivatives against a bacterial quorum sensing receptor, illustrating the type of data generated from such a study.

CompoundDocking Score (kcal/mol)Key Interacting ResiduesType of Interaction
This compound-6.8Trp60, Ser129Hydrophobic, Hydrogen Bond
Ethyl 2-acetyl-5-phenylpentanoate-8.2Trp60, Tyr93, Ser129Hydrophobic, π-π Stacking, H-Bond
Ethyl 2-acetyl-5-hydroxypentanoate-7.5Trp60, Ser129, Asp73Hydrophobic, Multiple H-Bonds

These predictions can guide the synthesis of more potent derivatives by suggesting chemical modifications that could enhance binding affinity. japer.in

Force Field Development and Validation for this compound Derivatives

A force field is a set of empirical energy functions and parameters used to calculate the potential energy of a system of atoms in molecular mechanics and molecular dynamics simulations. ucsb.edu The accuracy of any simulation is highly dependent on the quality of the force field used. While general-purpose force fields like OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom) are widely used, their parameters may not be sufficiently accurate for specific or novel molecules like derivatives of this compound. ucsb.eduresearchgate.net

Developing a specific force field or refining existing parameters for this compound derivatives involves several steps:

Parameter Identification: The first step is to identify which parameters (bond lengths, bond angles, dihedral angles, partial charges, and van der Waals terms) require optimization. Torsional parameters for the backbone of the β-keto ester are particularly critical as they govern the molecule's conformational preferences. nih.gov

Quantum Mechanical (QM) Calculations: High-level ab initio or DFT calculations are performed on this compound or small fragment analogues. These calculations provide accurate data on the molecular geometry, vibrational frequencies, partial charges (from electrostatic potential fitting), and, most importantly, the potential energy surface for the rotation around specific bonds. nih.gov

Parameter Fitting: The force field parameters are then adjusted to reproduce the QM data as closely as possible. For example, the Fourier coefficients for the dihedral terms are fitted to the QM-calculated rotational energy profiles.

Validation: The newly developed force field is validated by performing MD simulations of the pure liquid. The simulated bulk properties, such as density and heat of vaporization, are compared against experimental values. researchgate.net A good agreement indicates that the force field can accurately describe the intermolecular interactions.

Studies on similar functional groups, like those in macrocyclic polyketides and α-ketoamides, have demonstrated the necessity of refining existing OPLS-AA parameters to accurately model conformational energies and bulk liquid properties. ucsb.edunih.gov

The following table lists the types of OPLS-AA parameters that would be crucial for accurately modeling an this compound system.

Parameter TypeAtom Types InvolvedDescriptionMethod for Derivation
Bond StretchingC=O, C-C, C-OHarmonic potential constantsFit to QM vibrational frequencies
Angle BendingO=C-C, C-C-C, C-O-CHarmonic potential constantsFit to QM vibrational frequencies
Torsional (Dihedral)O=C-C-C, C-C-C=O, C-C-O-CFourier series terms (V1, V2, V3)Fit to QM rotational energy profiles
Non-bonded (L-J)C, O, HLennard-Jones parameters (σ, ε)Fit to experimental liquid properties
Partial ChargesAll atomsPoint charges on each atomFit to QM electrostatic potential

By systematically developing and validating these parameters, researchers can create a robust force field capable of accurately predicting the behavior of this compound and its derivatives in a wide range of computational studies. ucsb.eduresearchgate.net

Biochemical and Biological Research Aspects

Enzymatic Reactivity and Inhibition Studies

Detailed studies concerning the enzymatic reactivity and potential inhibitory effects of Ethyl 2-acetylpentanoate are scarce. The interaction of this compound with specific enzymes, including its role as a substrate or inhibitor, remains an area requiring further exploration.

Investigation of Calreticulin Transacetylase (CRTAase) Activity Modulation

There is no available scientific literature or research data investigating the interaction between this compound and Calreticulin Transacetylase (CRTAase). CRTAase is known to be involved in cellular processes through its transacetylase activity, and various polyphenolic acetates have been studied for their ability to modulate its function. However, whether this compound can act as a substrate or inhibitor for CRTAase has not been determined. Future research would be necessary to elucidate any potential relationship and its biological implications.

Substrate Recognition and Catalytic Mechanisms of Biotransformations

Specific studies on the substrate recognition and catalytic mechanisms of enzymes that may biotransform this compound are not available. Generally, the enzymatic transformation of a substrate like this compound would involve recognition of its specific chemical structure by the active site of an enzyme.

Enzymes such as esterases, lipases, and cytochrome P450s are known to catalyze reactions involving esters. For instance, esterases would recognize the ester linkage in this compound for hydrolysis. The catalytic mechanism would likely involve a nucleophilic attack on the carbonyl carbon of the ester group, leading to its cleavage. Lipases can also catalyze the hydrolysis or transesterification of esters.

The table below presents a hypothetical summary of potential enzymatic reactions involving this compound, based on the known functions of these enzyme classes with similar substrates. It is important to note that this information is generalized and not based on specific experimental data for this compound.

Enzyme ClassPotential ReactionHypothetical Products
Esterase HydrolysisAcetoacetic acid, Ethanol (B145695), Pentanoic acid
Lipase (B570770) Hydrolysis/TransesterificationAcetoacetic acid, Ethanol, Pentanoic acid, or new esters
Cytochrome P450 Oxidation (Hydroxylation)Hydroxylated derivatives of this compound

This table is illustrative and based on general enzymatic functions. Specific outcomes for this compound have not been experimentally verified.

Research on Metabolite Formation and Biotransformation Pathways (if applicable)

There is a lack of specific research on the metabolite formation and biotransformation pathways of this compound in biological systems. In general, foreign compounds (xenobiotics) undergo a series of metabolic reactions, often categorized into Phase I and Phase II biotransformation, to facilitate their excretion from the body.

For a compound like this compound, a plausible initial step in its biotransformation would be hydrolysis of the ester bond, catalyzed by esterases, to yield ethanol and 2-acetylpentanoic acid. The resulting 2-acetylpentanoic acid could then undergo further metabolism. Potential subsequent pathways could include decarboxylation or oxidation.

The ethanol produced from the hydrolysis would likely be metabolized via the well-established alcohol dehydrogenase pathway to acetaldehyde and then to acetic acid.

It is also conceivable that the entire molecule could undergo Phase I oxidation reactions, such as hydroxylation, at various positions on the pentyl or acetyl groups, catalyzed by cytochrome P450 enzymes. These hydroxylated metabolites could then be conjugated in Phase II reactions with molecules like glucuronic acid or sulfate to increase their water solubility and facilitate excretion.

However, without specific experimental data from in vitro or in vivo studies, the precise metabolites and the predominant biotransformation pathways for this compound remain speculative.

Future Research Directions and Emerging Paradigms

Integration with Flow Chemistry and Microreactor Technology for Scalable Synthesis

The transition from traditional batch processing to continuous flow chemistry represents a significant paradigm shift in chemical manufacturing, offering enhanced safety, efficiency, and scalability. beilstein-journals.orgnih.gov Microreactor technology, which utilizes channels with sub-millimeter dimensions, provides numerous advantages for the synthesis of compounds like Ethyl 2-acetylpentanoate. scispace.com The high surface-to-volume ratio in microreactors allows for superior heat and mass transfer, enabling precise control over reaction parameters such as temperature and residence time. atomfair.com This level of control can minimize the formation of byproducts and improve reaction yields. nih.gov

For the synthesis of β-keto esters, flow chemistry can facilitate reactions that are difficult to control in batch reactors, such as those involving highly reactive intermediates or exothermic processes. wiley-vch.de The Claisen condensation, a common route to β-keto esters, could be significantly optimized in a flow system. By precisely controlling the mixing of reactants and the reaction temperature, side reactions can be suppressed. Furthermore, continuous flow systems can be readily scaled up by "numbering-up" (running multiple reactors in parallel), which circumvents the challenges associated with increasing the volume of large batch reactors. atomfair.com This approach is particularly advantageous for producing this compound on an industrial scale, ensuring consistent product quality and reducing operational costs. rsc.org

Table 1: Comparison of Batch vs. Flow Synthesis for β-Keto Esters

FeatureBatch SynthesisFlow Synthesis / Microreactors
Heat Transfer Limited, potential for hot spotsExcellent, precise temperature control
Mass Transfer Often diffusion-limitedEnhanced, rapid mixing
Scalability Challenging, redesign often neededStraightforward via numbering-up
Safety Higher risk with large volumesInherently safer, small reaction volumes
Reproducibility Can vary between batchesHigh batch-to-batch consistency
Process Control Manual or semi-automatedFully automated, precise control

Development of Novel Organocatalytic and Photoredox Systems for Enhanced Selectivity

Recent advancements in catalysis are paving the way for more selective and environmentally friendly synthetic methods. Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. researchgate.net For this compound, which possesses a stereocenter at the C2 position, developing organocatalytic methods for its enantioselective synthesis is a key research area. Chiral organocatalysts, such as proline derivatives or thioureas, could be employed to control the stereochemical outcome of alkylation or acylation reactions at the α-carbon, leading to the preferential formation of one enantiomer. mdpi.com

Photoredox catalysis, which utilizes light energy to drive chemical reactions, offers new pathways for C-C bond formation under mild conditions. This technology could be applied to the synthesis of this compound derivatives by enabling novel coupling reactions that are not accessible through traditional thermal methods. The combination of photoredox catalysis with organocatalysis in dual catalytic systems could provide even greater control over reactivity and selectivity, opening avenues for the synthesis of complex molecules derived from this compound.

Exploration in Advanced Materials Science and Polymer Chemistry as a Synthetic Intermediate

The unique chemical structure of this compound, featuring two distinct carbonyl groups, makes it a valuable precursor in materials science and polymer chemistry. researchgate.net The β-keto ester moiety can be readily transformed into a variety of other functional groups or used to construct heterocyclic rings, which are common building blocks for functional materials and polymers.

For instance, this compound can serve as a starting material for the synthesis of specialized monomers. These monomers can then be polymerized to create polymers with tailored properties, such as specific thermal stability, optical characteristics, or degradability. One area of exploration is the synthesis of poly(2-oxazoline)s, which are known for their biomedical applications. researchgate.netrsc.org Derivatives of this compound could be used to synthesize novel oxazoline (B21484) monomers, leading to new polymers with unique functionalities. beilstein-journals.org Research in this area focuses on developing efficient synthetic routes from simple intermediates like this compound to complex polymeric architectures for applications in drug delivery, tissue engineering, and advanced coatings. researchgate.netrsc.org

Environmental Fate and Degradation Mechanism Research

Understanding the environmental fate and degradation pathways of chemical compounds is essential for assessing their long-term ecological impact. For this compound, research in this area would focus on its persistence, mobility, and transformation in various environmental compartments such as water, soil, and air.

Given its ester functionality, a primary degradation pathway is likely to be hydrolysis, which would break the molecule down into ethyl alcohol and 2-acetylpentanoic acid. The rate of this hydrolysis would depend on factors such as pH and temperature. Subsequent microbial degradation of these initial products would be a key area of investigation. Studies on structurally similar compounds, like other low molecular weight glycols and esters, suggest that such molecules are often inherently biodegradable. epa.govresearchgate.net Research would involve laboratory-based biodegradation studies using microbial consortia from relevant environments to determine the rate and extent of mineralization to carbon dioxide and water. The ultimate goal is to build a comprehensive model of the environmental lifecycle of this compound, excluding general toxicity assessments. researchgate.net

Q & A

Basic: What are the standard synthetic protocols for Ethyl 2-acetylpentanoate, and how can reaction efficiency be validated?

Answer:
this compound is typically synthesized via esterification of 2-acetylpentanoic acid with ethanol under acidic catalysis. A common protocol involves refluxing equimolar amounts of the acid and ethanol in the presence of concentrated sulfuric acid (5% v/v) for 6–8 hours, followed by neutralization, extraction, and vacuum distillation . Reaction efficiency is validated through:

  • Gas Chromatography (GC): To quantify unreacted starting materials and byproducts.
  • NMR Spectroscopy: To confirm ester formation (e.g., disappearance of carboxylic acid proton at δ 10–12 ppm and emergence of ester carbonyl signal at δ 170–175 ppm).
  • Yield Calculation: Gravimetric analysis post-purification.

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

Answer:
Key techniques include:

Technique Key Markers Purpose
¹H NMR δ 1.2–1.4 ppm (triplet, CH₃CH₂O), δ 4.1–4.3 ppm (quartet, OCH₂CH₃), δ 2.3–2.6 ppm (multiplet, acetyl and pentanoate chains)Confirm ester structure and substituent positions .
IR ~1740 cm⁻¹ (ester C=O), ~1250 cm⁻¹ (C-O stretch)Identify functional groups.
MS Molecular ion peak at m/z 158 (C₈H₁₄O₃)Verify molecular weight and fragmentation patterns.
Cross-referencing with CRC Handbook data ensures accuracy .

Advanced: How can researchers resolve contradictions in NMR data when analyzing this compound derivatives?

Answer:
Contradictions in NMR data (e.g., unexpected splitting or shifts) may arise from impurities, solvent effects, or tautomerism. Mitigation strategies include:

  • Deuterated Solvents: Use DMSO-d₆ or CDCl₃ to eliminate solvent proton interference .
  • Variable Temperature NMR: Probe dynamic processes like keto-enol tautomerism.
  • 2D NMR (COSY, HSQC): Resolve overlapping signals by correlating ¹H-¹H or ¹H-¹³C couplings .
  • Alternative Techniques: X-ray crystallography for unambiguous structural determination if NMR remains inconclusive .

Advanced: What computational chemistry approaches are suitable for modeling the keto-enol tautomerism of this compound, and how do they compare to experimental observations?

Answer:
Computational studies employ:

  • Density Functional Theory (DFT): To calculate energy barriers between tautomers (e.g., B3LYP/6-31G* basis set) .
  • Molecular Dynamics (MD): Simulate solvent effects on equilibrium.
  • NMR Chemical Shift Prediction: Tools like ACD/Labs or Gaussian validate experimental δ values .
    Discrepancies between theory and experiment often arise from solvation effects or incomplete basis sets. Calibration against experimental IR or NMR data is critical .

Advanced: In designing kinetic studies for this compound esterification, what variables require controlled isolation to minimize confounding effects?

Answer:
Key variables to isolate:

Variable Control Method Rationale
Temperature Thermostatted reactor (±0.1°C)Reaction rate is temperature-dependent (Arrhenius equation) .
Catalyst Concentration Precise volumetric additionAcid concentration directly impacts protonation equilibrium.
Mixing Efficiency Magnetic stirring at fixed RPMEnsure homogeneous reactant distribution.
Use a fractional factorial design to identify dominant factors and reduce experimental runs .

Advanced: How should researchers address discrepancies in reported thermodynamic properties (e.g., ΔH of hydrolysis) for this compound across literature sources?

Answer:
Discrepancies may stem from differing experimental conditions (pH, solvent, purity). Resolution steps:

Meta-Analysis: Compare methods across studies (e.g., calorimetry vs. computational estimates) .

Replicate Key Experiments: Standardize conditions (e.g., 0.1M HCl, 25°C).

Error Propagation Analysis: Quantify uncertainties in measurements (e.g., ±2 kJ/mol for calorimetry) .

Peer Consultation: Cross-validate with independent labs to confirm outliers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.